3-Hydroxy-5-methylfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methylfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its hydroxyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylfurfural, which can be derived from biomass. The oxidation process typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylfuran with carbon dioxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on the catalytic oxidation of 5-methylfurfural. This process is scalable and can be optimized for high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methylfuran-2-carboxylic acid depends on its functional groups and the specific reactions it undergoes. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can act as a nucleophile or participate in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-5-methylfuran-2-carboxylic acid can be compared with other furan derivatives:
5-Hydroxymethyl-2-furancarboxylic acid: Similar structure but with a hydroxymethyl group instead of a methyl group.
3-Methyl-2-furoic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different applications.
Eigenschaften
CAS-Nummer |
89808-53-7 |
---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
3-hydroxy-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-2-4(7)5(10-3)6(8)9/h2,7H,1H3,(H,8,9) |
InChI-Schlüssel |
MERYVIWLNXKGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.